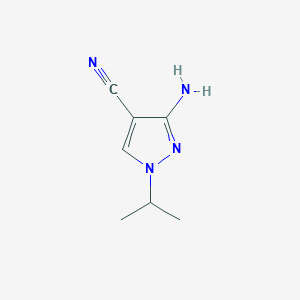
1-Propylpyrimidine-2,4,6(1h,3h,5h)-trione
説明
1-Propylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound belonging to the class of pyrimidinetriones. These compounds are of interest due to their diverse chemical properties and potential applications in organic synthesis and medicinal chemistry. While specific studies on 1-Propylpyrimidine-2,4,6(1H,3H,5H)-trione are limited, research on closely related compounds provides valuable insights into its likely characteristics and behaviors.
Synthesis Analysis
The synthesis of pyrimidine-2,4,6-triones typically involves multicomponent reactions that offer a versatile approach for creating complex molecular structures with high efficiency and atom economy. For example, a study detailed the synthesis of a dimethylpyrimidine trione derivative using a Knoevenagel–Michael protocol, demonstrating the utility of pyrimidine triones as building blocks in organic synthesis (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrimidine-2,4,6-triones, including derivatives similar to 1-Propylpyrimidine, often exhibits interesting tautomeric forms. A study on a related compound highlighted the stabilization of the enol form over the keto form, supported by NMR data and density functional theory (DFT) calculations, which could be relevant to the structural analysis of 1-Propylpyrimidine-2,4,6-trione (Sharma et al., 2017).
Chemical Reactions and Properties
Pyrimidine-2,4,6-triones are reactive substrates in various chemical reactions, forming a basis for synthesizing a wide range of derivatives. For instance, they participate in three-component reactions with alkyl isocyanides and acetylenic diesters, leading to the efficient synthesis of complex molecules (Ardakani et al., 2015).
Physical Properties Analysis
The physical properties of pyrimidine-2,4,6-triones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on 1-Propylpyrimidine-2,4,6-trione are not available, related compounds have been characterized using techniques like X-ray diffraction, indicating that detailed structural information can elucidate physical properties (Sharma et al., 2017).
Chemical Properties Analysis
The chemical behavior of pyrimidine-2,4,6-triones, including reactivity, stability, and tautomerism, is a subject of ongoing research. Studies demonstrate that these compounds can undergo various chemical transformations, offering pathways to novel synthetic applications. The tautomeric stability, as seen in related research, suggests that 1-Propylpyrimidine-2,4,6-trione may also exhibit interesting chemical properties (Sharma et al., 2017).
科学的研究の応用
Synthesis and Characterization
Derivatives Synthesis : Research has demonstrated the synthesis of various derivatives of pyrimidine triones, including 1-Propylpyrimidine-2,4,6(1h,3h,5h)-trione. One study outlined the synthesis of silicon-, germanium-, and tin-containing derivatives of barbital and methyluracil, highlighting the diverse chemical modifications possible with pyrimidine triones (Gordetsov et al., 2005).
Chemical Reactions and Catalysis : Various chemical reactions involving pyrimidine triones have been explored. A study described the use of succinimidinium hydrogensulfate as an efficient catalyst for synthesizing derivatives of pyrimidine triones, indicating their potential in chemical synthesis (Goli-Jolodar et al., 2016).
Structural and Theoretical Studies : Investigations into the structural properties of pyrimidine triones have been conducted. For instance, a study on 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione involved both experimental characterization and theoretical calculations to understand its chemical behavior (Sharma et al., 2017).
Applications in Medicinal Chemistry
Drug Synthesis and Modifications : Research has focused on synthesizing novel compounds from pyrimidine triones, potentially applicable in medicinal chemistry. For instance, the synthesis of new pyrimidine-2,4,6-triones analogs and their biological activity assessments have been documented, reflecting their relevance in drug development (Hatzade et al., 2020).
Antimicrobial and Antiviral Properties : Some derivatives of pyrimidine triones have shown promising antimicrobial and antiviral properties. A study reported the synthesis of compounds with antimycobacterial activity, suggesting potential applications in treating infections (Yushin et al., 2020).
Environmental Applications
- Photocatalytic Degradation : The photocatalytic degradation of related compounds, like phenobarbital, has been studied, indicating the potential environmental applications of pyrimidine triones in pollutant degradation and environmental remediation (Cao et al., 2013).
特性
IUPAC Name |
1-propyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHLFXRXDBIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301352 | |
| Record name | 1-propylpyrimidine-2,4,6(1h,3h,5h)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5496-93-5 | |
| Record name | NSC142569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-propylpyrimidine-2,4,6(1h,3h,5h)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


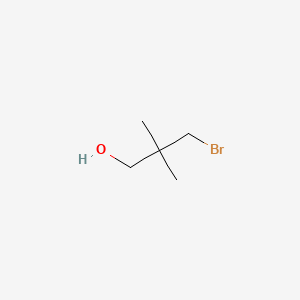
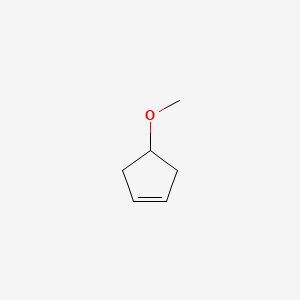


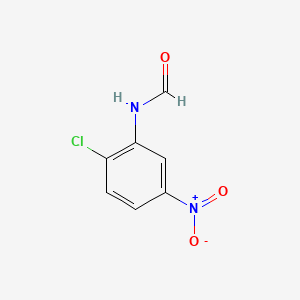
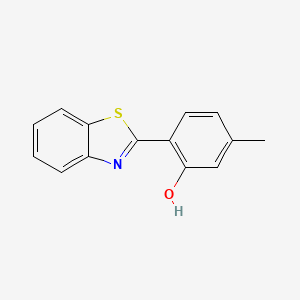
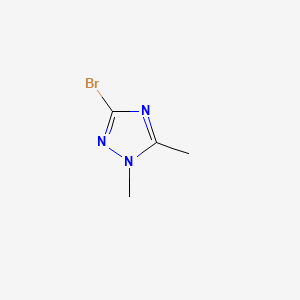
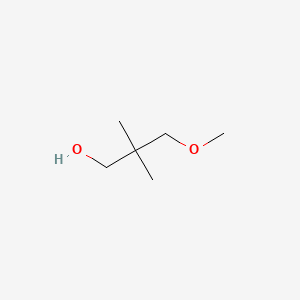
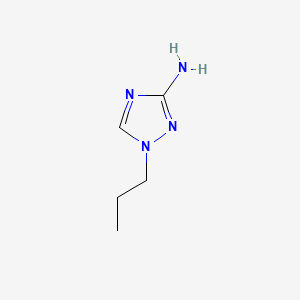

![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)


